molecular formula C15H13N3O3S B4568550 N-3-pyridinyl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

N-3-pyridinyl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide

Cat. No.: B4568550
M. Wt: 315.3 g/mol
InChI Key: GAJRRDGNANRMMJ-UHFFFAOYSA-N
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Description

N-3-pyridinyl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.06776246 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Application : Acetamide derivatives, including those with pyridinyl and isoxazoline groups, have shown promise as corrosion inhibitors. A study by Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion preventatives in steel coupons in acidic and oil mediums. They found that these compounds showed promising inhibition efficiencies (Yıldırım & Çetin, 2008).

Anticancer Properties

  • Application : Certain pyridine-linked thiazole derivatives, which are structurally similar to the compound , have been shown to have antiproliferative activities. For instance, Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids and assessed their cytotoxicity against various cancer cell lines, revealing significant anticancer potential (Alqahtani & Bayazeed, 2020).

Insecticidal Activity

  • Application : Pyridine derivatives have been investigated for their potential as insecticides. A study by Bakhite et al. (2014) found that certain pyridine derivatives exhibited strong insecticidal activities, particularly against the cowpea aphid (Bakhite et al., 2014).

Antimicrobial and Anti-inflammatory Activities

  • Application : Research by Sowmya et al. (2017) on acetamido pyrrolyl azoles, which are structurally related to N-3-pyridinyl-2 acetamide, demonstrated antimicrobial and anti-inflammatory properties. These compounds showed potential against specific bacterial and fungal strains and exhibited anti-inflammatory activity (Sowmya et al., 2017).

Synthesis of Heterocyclic Compounds

  • Application : Acetamide derivatives are useful in the synthesis of various heterocyclic compounds. For example, Purkayastha et al. (1995) explored the synthesis of pyridones and isoxazoles from acylketene O,S-acetals, demonstrating the versatility of these compounds in organic synthesis (Purkayastha et al., 1995).

Properties

IUPAC Name

N-pyridin-3-yl-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(17-11-3-1-5-16-8-11)10-20-9-12-7-13(21-18-12)14-4-2-6-22-14/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJRRDGNANRMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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